DL-Lysine-2-15N dihydrochloride

Catalog No.
S1902660
CAS No.
2747-89-9
M.F
C6H16Cl2N2O2
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Lysine-2-15N dihydrochloride

CAS Number

2747-89-9

Product Name

DL-Lysine-2-15N dihydrochloride

IUPAC Name

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;;

InChI Key

JBBURJFZIMRPCZ-IAAMHKOASA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl

DL-Lysine-2-15N dihydrochloride (CAS 2747-89-9) is a stable isotope-labeled amino acid salt extensively utilized as an internal standard for mass spectrometry (MS) and a tracer for quantitative nuclear magnetic resonance (qNMR) studies. Featuring a specific Nitrogen-15 label at the alpha-amino position (2-15N) and supplied as a racemic mixture in the highly stable dihydrochloride salt form, this compound provides a precise +1 Da mass shift. Its primary procurement value lies in offering a highly soluble, degradation-resistant reference material that delivers identical quantitative performance to enantiopure L-lysine in non-chiral analytical workflows, optimizing cost-efficiency for high-throughput metabolic and proteomic assays .

Substituting DL-Lysine-2-15N dihydrochloride with close analogs introduces severe analytical or financial liabilities. Utilizing the free base form instead of the dihydrochloride salt results in rapid moisture absorption due to high hygroscopicity, leading to concentration drift and inaccurate standard curves in Isotope Dilution Mass Spectrometry (IDMS) [1]. Substituting with an epsilon-labeled analog (DL-Lysine-6-15N) completely invalidates alpha-amino transamination tracking, as the epsilon nitrogen participates in entirely different metabolic pathways [2]. Furthermore, procuring the enantiopure L-Lysine-2-15N for standard non-chiral LC-MS/MS assays incurs an unnecessary cost premium, as the racemic DL form yields the exact same retention time and m/z shift without compromising quantitative accuracy [3].

Precursor Suitability: Cost-Efficiency in Non-Chiral MS Workflows

For standard reversed-phase LC-MS/MS applications that do not employ chiral stationary phases, enantiopurity is analytically redundant. DL-Lysine-2-15N provides the identical +1 Da mass shift and co-elutes exactly with endogenous lysine, matching the performance of L-Lysine-2-15N. Because racemic synthesis bypasses costly enantiomeric resolution steps, the DL form significantly reduces the cost per assay while maintaining 100% quantitative equivalence in non-chiral environments [1].

Evidence DimensionChromatographic and m/z equivalence in non-chiral LC-MS/MS
Target Compound DataDL-Lysine-2-15N: Identical retention time and +1 Da shift
Comparator Or BaselineL-Lysine-2-15N: Identical retention time and +1 Da shift (at higher procurement cost)
Quantified Difference0% difference in analytical performance; significant reduction in material cost
ConditionsStandard reversed-phase LC-MS/MS without chiral separation

Buyers can achieve identical quantitative precision in high-throughput MS assays without paying the premium associated with enantiopure standards.

Metabolic Tracing Specificity: Alpha vs. Epsilon Nitrogen Flux

The specific position of the 15N label is absolute in metabolic network elucidation. When tracking the transamination of lysine to alpha-ketoglutarate (yielding glutamate), the alpha-amino nitrogen (position 2) is the sole nitrogen transferred. DL-Lysine-2-15N yields a 100% specific signal for this alpha-nitrogen flux, whereas the epsilon-labeled comparator (DL-Lysine-6-15N) yields 0% signal in this specific transaminase pathway, as the epsilon group is diverted to saccharopine or post-translational modification pathways [1].

Evidence DimensionSignal specificity in alpha-amino transamination pathways
Target Compound DataDL-Lysine-2-15N: 100% alpha-nitrogen tracking signal
Comparator Or BaselineDL-Lysine-6-15N: 0% signal for alpha-transamination
Quantified DifferenceAbsolute binary difference (100% vs 0%) in pathway-specific signal generation
ConditionsIn vivo or in vitro transaminase metabolic flux analysis

Selecting the correct positional isotope is mandatory to prevent signal confounding and accurately map specific metabolic network nodes.

Handling and Formulation: Stability of the Dihydrochloride Salt

The physical form of the amino acid dictates its reliability as a quantitative standard. DL-Lysine-2-15N dihydrochloride exhibits high aqueous solubility (>100 mg/mL) and remains stable as a dry powder. In contrast, lysine free base is highly hygroscopic and prone to rapid moisture absorption and subsequent degradation. This hygroscopicity causes the free base to experience significant weight-by-weight concentration drift (>5% variance) during storage and weighing, whereas the dihydrochloride salt maintains strict gravimetric reliability for precise standard curve generation [1].

Evidence DimensionGravimetric stability and aqueous solubility
Target Compound DataDihydrochloride salt: Non-hygroscopic (when sealed), >100 mg/mL solubility
Comparator Or BaselineFree base lysine: Highly hygroscopic, prone to rapid moisture-induced concentration drift
Quantified DifferencePrevention of >5% concentration variance during standard preparation
ConditionsAmbient weighing and stock solution preparation for qNMR/IDMS

Reliable quantification requires stable, highly soluble reference standards that do not absorb atmospheric moisture during routine laboratory handling.

High-Throughput Isotope Dilution Mass Spectrometry (IDMS)

Utilizing the racemic DL-Lysine-2-15N dihydrochloride as a cost-effective internal standard for quantifying total lysine levels in plasma, cell lysates, or food matrices where chiral separation is not required, ensuring quantitative accuracy without the cost premium of enantiopure standards [1].

Alpha-Amino Nitrogen Metabolic Flux Analysis

Deploying the position-specific 2-15N label to trace transamination networks, specifically mapping the transfer of the alpha-amino group to alpha-ketoglutarate and subsequent glutamate pools without interference from epsilon-nitrogen pathways [2].

Quantitative NMR (qNMR) Reference Standard Preparation

Leveraging the high aqueous solubility and gravimetric stability of the dihydrochloride salt to formulate highly precise, degradation-resistant stock solutions for long-term NMR calibration, avoiding the concentration drift associated with free base forms[3].

Sequence

K

Dates

Last modified: 04-14-2024

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